molecular formula C7H15ClN2O2 B1463896 Methyl 4-aminopiperidine-1-carboxylate hydrochloride CAS No. 1187160-88-8

Methyl 4-aminopiperidine-1-carboxylate hydrochloride

Cat. No.: B1463896
CAS No.: 1187160-88-8
M. Wt: 194.66 g/mol
InChI Key: DADTUVVFWZTHDZ-UHFFFAOYSA-N
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Description

Methyl 4-aminopiperidine-1-carboxylate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-aminopiperidine-1-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with methyl chloroformate and ammonia. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

    Starting Material: Piperidine derivative

    Reagent: Methyl chloroformate

    Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at a temperature range of 0-25°C.

    Product: Methyl 4-aminopiperidine-1-carboxylate

The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminopiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; conducted in an inert atmosphere, usually in anhydrous ether or THF.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Methyl 4-aminopiperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and natural product analogs.

    Biology: Serves as a precursor in the development of enzyme inhibitors and receptor modulators.

    Medicine: Utilized in the synthesis of pharmaceutical agents, including antiviral, antibacterial, and anticancer drugs.

    Industry: Employed in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 4-aminopiperidine-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Methyl 4-aminopiperidine-1-carboxylate hydrochloride can be compared with other piperidine derivatives such as:

  • Methyl 4-piperidone-1-carboxylate
  • Methyl 4-hydroxypiperidine-1-carboxylate
  • Methyl 4-methylpiperidine-1-carboxylate

These compounds share a similar piperidine core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. This compound is unique due to its amino group, which imparts distinct chemical properties and potential for diverse applications.

Properties

IUPAC Name

methyl 4-aminopiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-11-7(10)9-4-2-6(8)3-5-9;/h6H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADTUVVFWZTHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693184
Record name Methyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187160-88-8
Record name Methyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-aminopiperidine-1-carboxylate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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